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molecular formula C9H11NO2 B104586 N-Methoxy-N-methylbenzamide CAS No. 6919-61-5

N-Methoxy-N-methylbenzamide

Cat. No. B104586
M. Wt: 165.19 g/mol
InChI Key: UKERDACREYXSIV-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

N,O-dimethyl hydroxyl amine hydrochloride (4.393 g, 45.037 mmol) was added to a stirred solution of benzoic acid (5.0 g, 40.943), EDC.HCl (9.418 g, 49.132) and N-methyl morpholine (4.141 g, 40.943 mmol) in dichloromethane (100 mL). The reaction mixture was stirred at rt for 4 h. After completion of the reaction, the reaction mixture was concentrated. Diethyl ether was added and the mixture was extracted with water and brine. The organic layer was dried over Na2SO4 and filtrated. Concentration of the organic layer furnished the title compound as a colorless liquid (4.933 g, 73%). [1H-NMR (CDCl3, 300 MHz) δ 7.72-7.64 (m, 2H), 7.52-7.36 (m, 3H), 3.58 (s, 3H), 3.38 (s, 3H); HPLC RtA=6.281 min. (98%); LCMS RtA=0.38 min; [M+H]+=166.1]
Name
N,O-dimethyl hydroxyl amine hydrochloride
Quantity
4.393 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.418 g
Type
reactant
Reaction Step One
Quantity
4.141 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[C:6]([OH:14])(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CCN=C=NCCCN(C)C.Cl.CN1CCOCC1>ClCCl>[CH3:5][O:4][N:3]([CH3:2])[C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
N,O-dimethyl hydroxyl amine hydrochloride
Quantity
4.393 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
9.418 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
4.141 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Diethyl ether was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CON(C(C1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.933 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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